N-(azepan-1-ylcarbonyl)-D-leucine
Description
N-(azepan-1-ylcarbonyl)-D-leucine is a synthetic D-leucine derivative characterized by an azepane carbamate moiety (a seven-membered nitrogen-containing ring) attached to the amino group of D-leucine.
Properties
Molecular Formula |
C13H24N2O3 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
(2R)-2-(azepane-1-carbonylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C13H24N2O3/c1-10(2)9-11(12(16)17)14-13(18)15-7-5-3-4-6-8-15/h10-11H,3-9H2,1-2H3,(H,14,18)(H,16,17)/t11-/m1/s1 |
InChI Key |
PWAARTQYEXQUDY-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)N1CCCCCC1 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)N1CCCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
Key structural analogs include D-leucine, N-Acetyl-D-leucine, and other D-amino acid derivatives. The azepane carbamate group distinguishes N-(azepan-1-ylcarbonyl)-D-leucine from simpler acylated derivatives.
Table 1: Structural and Molecular Properties
Key Observations :
- The azepane carbamate increases molecular weight and lipophilicity (LogP) compared to acetylated or unmodified D-leucine. This may enhance membrane permeability and CNS penetration .
- N-Acetyl-D-Leucine, with a smaller substituent, exhibits moderate hydrophilicity, as reflected in its safety data sheet .
Table 2: Pharmacokinetic Comparison
Research Findings and Limitations
- D-Leucine in DAO− Mice : Elevated levels in serum and brain regions highlight its role in DAO-mediated metabolism, suggesting that derivatives like this compound could modulate these pathways .
- Data Gaps : Empirical studies on the target compound’s pharmacokinetics, toxicity, and biological activity are absent. Comparisons rely on structural extrapolation and analogous compounds.
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